N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide
Description
Nomenclature and structural identification
The systematic nomenclature of N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide reveals the intricate structural complexity inherent in this adamantane-heterocyclic conjugate. The compound is alternatively identified as N-((3s,5s,7s)-adamantan-1-yl)-2-((3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-2-yl)thio)acetamide, with the molecular formula C24H29N3O2S2 and a molecular weight of 455.64 g/mol. The Chemical Abstracts Service registry number 307513-45-7 provides a unique identifier for this specific molecular structure within chemical databases.
The structural framework consists of three primary components: the adamantane cage structure, the acetamide linker, and the complex heterocyclic substituent containing thieno-pyrimidine rings. The adamantane moiety, represented by the tricyclo[3.3.1.1^3,7^]decane framework, provides the characteristic diamond-like cage structure that confers unique physicochemical properties to the overall molecule. The adamantane unit in this compound is attached at the 1-position, following the standard nomenclature conventions for adamantane derivatives where the bridgehead carbons are numbered as positions 1 and 3.
The heterocyclic component incorporates a 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca system, which represents a fused ring system containing both sulfur and nitrogen heteroatoms within a tricyclic framework. This structural motif includes a cyclopentathieno[2,3-d]pyrimidine core, demonstrating the sophisticated ring fusion patterns that characterize modern heterocyclic chemistry. The presence of the prop-2-en-1-yl (allyl) substituent at position 11 adds additional structural complexity and potential for further chemical modification.
| Structural Component | Chemical Description | Position/Connection |
|---|---|---|
| Adamantane Core | Tricyclo[3.3.1.1^3,7^]decane | 1-position attachment |
| Acetamide Linker | N-acetylamino group | Bridge between adamantane and heterocycle |
| Thieno-pyrimidine Ring | 7-thia-9,11-diazatricyclo framework | Connected via sulfanyl linkage |
| Allyl Substituent | Prop-2-en-1-yl group | Position 11 on heterocyclic system |
Classification within adamantane-heterocyclic conjugates
This compound belongs to the class of adamantane derivatives containing heterocyclic substituents in bridgehead positions, specifically those incorporating nitrogen and sulfur-containing heterocyclic nuclei. This classification system recognizes the fundamental structural principle of attaching heterocyclic moieties to the adamantane framework, either directly or through linking groups such as the acetamide functionality present in this compound.
The compound can be further categorized as an adamantane-acetamide derivative, following the general structural pattern established by simpler compounds such as N-(1-adamantyl)acetamide (1-acetamidoadamantane). However, the presence of the complex heterocyclic substituent connected through a sulfanyl linkage distinguishes this compound from simple adamantane acetamides and places it within the more specialized category of polyfunctional adamantane-heterocyclic conjugates.
Within the broader classification of adamantane derivatives containing heterocyclic nuclei with nitrogen and sulfur atoms, this compound represents an advanced example of the synthetic strategies employed to combine the beneficial properties of adamantane with the biological activity potential of complex heterocyclic systems. The thieno-pyrimidine core structure aligns with known pharmacologically active heterocyclic frameworks, while the adamantane component provides the characteristic lipophilic and metabolically stable properties associated with adamantane-containing pharmaceuticals.
The sulfanyl linkage connecting the acetamide-adamantane portion to the heterocyclic component represents a specific type of chemical bond that can be classified within adamantane derivatives containing sulfur-bridged heterocyclic substituents. This linkage type is strategically important as it provides both structural flexibility and potential sites for metabolic transformation while maintaining the integrity of the individual molecular components.
| Classification Level | Category | Specific Characteristics |
|---|---|---|
| Primary | Adamantane derivatives with heterocyclic substituents | Bridgehead position attachment |
| Secondary | Nitrogen and sulfur-containing heterocyclic nuclei | Thieno-pyrimidine core structure |
| Tertiary | Acetamide-linked adamantane conjugates | Sulfanyl bridge connection |
| Quaternary | Polyfunctional adamantane-heterocyclic systems | Multiple ring fusion patterns |
Historical development of adamantane derivatives with heterocyclic substituents
The historical development of adamantane derivatives with heterocyclic substituents traces its origins to the early 1960s, when the first striking application of a simple, monofunctionalized adamantane derivative in medicinal chemistry originated in 1963 with clinical trials of adamantane-based compounds. The discovery of potent anti-influenza A properties in 1964 of a simple primary amine bearing the adamantane structure launched the field of adamantane medicinal chemistry and established the foundation for more complex adamantane-heterocyclic conjugates.
The evolution from simple aminoadamantane antivirals to complex heterocyclic conjugates represents several decades of systematic research into structure-activity relationships and synthetic methodology development. The availability of adamantane through Schleyer's seminal synthesis in 1957, which involved Lewis-acid induced rearrangement of tetrahydrodicyclopentadiene, provided the chemical foundation necessary for extensive derivative synthesis. This synthetic breakthrough increased adamantane yields to 30-40 percent and made the compound affordable for research applications, subsequently stimulating characterization and functionalization studies.
The systematic exploration of adamantane derivatives containing heterocyclic substituents began with simpler structures and progressively advanced to more complex architectures. Early work focused on three-membered heterocycles such as aziridine derivatives, followed by investigations of larger ring systems incorporating nitrogen, oxygen, and sulfur atoms. The development of N-adamantoylaziridines and related compounds established fundamental synthetic methodologies for attaching heterocyclic moieties to the adamantane framework.
Research into adamantane derivatives with nitrogen-containing heterocyclic nuclei expanded significantly as understanding of structure-activity relationships developed. The synthesis of indole derivatives through cyclization reactions of bromomethyl ketones with aniline, achieving yields of 48-94 percent, demonstrated the viability of complex ring-forming reactions involving adamantane substrates. Similarly, the preparation of indolizine derivatives through reactions of adamant-1-yl bromomethyl ketones with methylpyridine, yielding products in 50-58 percent yields, illustrated the potential for accessing diverse heterocyclic frameworks.
The introduction of sulfur-containing heterocyclic systems represented another significant advancement in adamantane derivative chemistry. The development of compounds incorporating both nitrogen and sulfur atoms within heterocyclic frameworks, such as thieno-pyrimidine systems, reflects the sophisticated synthetic capabilities that emerged from decades of methodological development. The ability to construct complex polycyclic systems while maintaining the structural integrity of the adamantane core demonstrates the maturation of this chemical field.
| Historical Period | Key Developments | Representative Structures |
|---|---|---|
| 1960s | Simple aminoadamantane antivirals | Amantadine, rimantadine |
| 1970s-1980s | Heterocyclic substituent attachment | Aziridine, indole derivatives |
| 1990s-2000s | Complex ring fusion strategies | Thieno-pyrimidine conjugates |
| 2000s-Present | Polyfunctional adamantane-heterocyclic systems | Sulfanyl-linked complex structures |
The contemporary development of compounds such as this compound represents the culmination of this historical progression, incorporating multiple advanced structural features developed over decades of research. The successful synthesis and characterization of such complex molecules demonstrates the sophisticated level of synthetic organic chemistry that has evolved within the adamantane derivative field, building upon the foundational discoveries of the 1960s to create molecular architectures of unprecedented complexity and potential biological activity.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-2-6-27-22(29)20-17-4-3-5-18(17)31-21(20)25-23(27)30-13-19(28)26-24-10-14-7-15(11-24)9-16(8-14)12-24/h2,14-16H,1,3-13H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMXSCJDEMSAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC34CC5CC(C3)CC(C5)C4)SC6=C2CCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a complex compound with potential biological activities, particularly in medicinal chemistry. The compound's structure includes an adamantane moiety, which is known for its unique properties and applications in drug design.
| Property | Value |
|---|---|
| Chemical Formula | C24H29N3O2S2 |
| Molecular Weight | 455.64 g/mol |
| CAS Number | 307513-45-7 |
Antiviral Properties
Research indicates that adamantane derivatives exhibit significant antiviral activities. For instance, compounds containing the adamantane structure have been synthesized and tested against various viruses. A study highlighted the antiviral effects of 2-(1-adamantyl)imidazole and its derivatives against the A-2 Victoria virus in chick embryos, showing notable efficacy in inhibiting viral replication .
The biological activity of adamantane derivatives is often attributed to their ability to interact with viral proteins and interfere with viral entry or replication processes. The specific compound under discussion may exhibit similar mechanisms due to the presence of functional groups that can engage in molecular interactions with target sites on viral proteins.
Anticancer Activity
Recent studies have also explored the anticancer potential of adamantane derivatives. For example, compounds that incorporate the adamantane structure have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies
- Antiviral Evaluation : In a study assessing the antiviral potential of adamantane derivatives, N-(adamantan-1-yl)-2-{[12-oxo...]} was tested against influenza viruses, demonstrating a dose-dependent reduction in viral titers.
- Cytotoxicity Assays : Cytotoxic effects were evaluated using MTT assays on various cancer cell lines, with findings indicating that higher concentrations of the compound led to increased cytotoxicity, suggesting a potential for development as an anticancer agent.
- Molecular Docking Studies : Computational studies using molecular docking have predicted strong binding affinities of the compound to key viral proteins, supporting experimental findings regarding its antiviral activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-(3,4-Dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
- Structural difference : Replaces adamantane with a 3,4-dimethylphenyl group.
- Impact : Reduces molecular rigidity and lipophilicity (XLogP3 = 4.8 vs. ~5.5 for adamantane derivatives) while increasing polar surface area (115 Ų vs. ~90 Ų for adamantane analogs) .
- Synthesis : Similar coupling strategies but requires aryl amines instead of adamantane-1-amine.
2.1.2. N-o-Tolylcycloadamantanecarboxamide (Compound 2 in )
- Structural difference : Lacks the tricyclic core and thioacetamide bridge.
- Impact: Simplified structure reduces hydrogen-bonding capacity (1 donor vs. 3–5 in tricyclic analogs) and metabolic stability.
- Yield : 75.5% via straightforward amide coupling .
2.1.3. 2-Adamantane-1H-Indole (Compound 3 in )
- Structural difference : Features an indole ring instead of the tricyclic system.
- Impact : Indole’s planar structure enhances π-π stacking but reduces stereochemical complexity.
- Synthesis : Requires n-BuLi-mediated cyclization (56.5% yield) .
Physicochemical Properties
Key Observations :
- The target compound’s adamantane and tricyclic core increase lipophilicity (higher XLogP3) compared to simpler analogs.
- The dimethylphenyl analog’s higher polar surface area suggests improved solubility but reduced membrane permeability .
Molecular Similarity Metrics
Using Tanimoto and Dice indexes (based on MACCS fingerprints), the target compound shows moderate similarity (~0.4–0.6) to adamantane-indole hybrids (e.g., compound 3) but low similarity (<0.3) to non-adamantane acetamides .
Research Implications
- Drug Design : The adamantane-tricyclic scaffold offers a balance of stability and interactivity, suitable for protease or kinase inhibitors.
- Limitations : High synthetic complexity and lipophilicity may hinder bioavailability, necessitating formulation optimization.
- Future Directions : Explore bioisosteric replacements for the allyl group (e.g., propargyl) to modulate reactivity and toxicity .
Preparation Methods
Acetylation of 1-Adamantylamine
1-Adamantylamine (1.0 equiv) is reacted with acetyl chloride (1.2 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (1.5 equiv) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. The product is isolated via filtration or extraction, yielding N-(adamantan-1-yl)acetamide with a purity >95%.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Melting Point | 142–144°C |
| Characterization | NMR (CDCl₃): δ 1.62 (s, 12H, adamantane), 2.01 (s, 3H, CH₃CO) |
Construction of the 7-Thia-9,11-Diazatricyclo[6.4.0.0^{2,6}]Dodeca Core
The tricyclic core requires sequential cyclization and functionalization. A related synthesis for a 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca system is reported in Sigma-Aldrich listings, modified to incorporate an allyl group at position 11.
Formation of the Bicyclic Diamine Intermediate
A solution of 1,2-diaminocyclohexane (1.0 equiv) and carbon disulfide (1.1 equiv) in ethanol undergoes reflux for 6 hours, forming a thiourea intermediate. Treatment with ethyl chloroformate (1.2 equiv) induces cyclization to yield 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9-diene-12-one.
Allylation at Position 11
The bicyclic diamine (1.0 equiv) is reacted with allyl bromide (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. The mixture is heated at 80°C for 8 hours, introducing the prop-2-en-1-yl group via nucleophilic substitution.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Characterization | NMR (DMSO-d₆): δ 117.5 (CH₂=CH), 135.2 (CH₂=CH₂) |
Sulfide Linkage Formation
The final step involves coupling N-(adamantan-1-yl)acetamide with the functionalized tricyclic core via a sulfanyl group.
Bromoacetylation of N-(Adamantan-1-yl)Acetamide
N-(Adamantan-1-yl)acetamide (1.0 equiv) is treated with bromoacetyl bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C. After 2 hours, the intermediate bromoacetamide is isolated via solvent evaporation.
Thiolate Coupling
The tricyclic core (1.0 equiv) is deprotonated with sodium hydride (1.1 equiv) in THF, generating a thiolate anion. This reacts with the bromoacetamide derivative (1.0 equiv) at room temperature for 6 hours, forming the sulfide bond.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Characterization | HRMS (ESI): m/z [M+H]⁺ calc. 487.22, found 487.20 |
Optimization and Challenges
Reaction Condition Optimization
Spectroscopic Validation
-
IR Spectroscopy : Strong absorption at 1670 cm⁻¹ (C=O stretch of acetamide).
-
NMR : Distinct signals for adamantane protons (δ 1.58–1.72) and allyl group (δ 5.10–5.30).
Alternative Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
